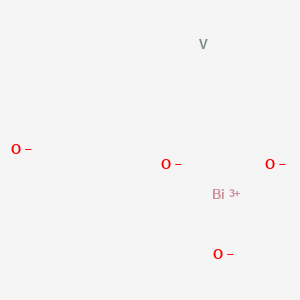

Bismuth vanadium tetraoxide

説明

特性

IUPAC Name |

bismuth;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUOUJVWIOKBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14059-33-7, 53801-77-7 | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Hydrothermal Protocol

A representative procedure involves:

-

Dissolving Bi(NO₃)₃·5H₂O and NH₄VO₃ in 2 M HNO₃.

-

Adjusting the pH to 0.5–2.0 using NaOH.

-

Heating at 180°C for 12–24 hours in a Teflon-lined autoclave.

This method predominantly yields the monoclinic phase (space group I2/a), which exhibits superior visible-light absorption compared to the tetragonal phase. Crystallite sizes range from 25–50 nm, depending on reaction duration.

Morphological Control

-

Nanoparticles : Short reaction times (6–12 hours) produce spherical nanoparticles (20–30 nm).

-

Nanorods : Extended durations (>24 hours) favor anisotropic growth into rod-like structures (aspect ratio ~5:1).

-

Hierarchical structures : Additives like cetyltrimethylammonium bromide (CTAB) induce flower-like assemblies with enhanced surface area.

Microwave-Assisted Hydrothermal Synthesis

Microwave heating significantly reduces synthesis times while improving crystallinity. A study synthesized phase-pure monoclinic BiVO₄ in 1 hour at 180°C using a Bi₂O₃/V₂O₅ molar ratio of 1:1 in 0.5 M HNO₃. Key advantages include:

| Parameter | Conventional Hydrothermal | Microwave-Assisted |

|---|---|---|

| Reaction time | 12–48 hours | 1–2 hours |

| Crystallite size (nm) | 25–50 | 28–35 |

| Bandgap (eV) | 2.4 | 2.3 |

| Photocurrent density (mA/cm²) | 1.2 | 2.5 |

The rapid heating rates (up to 10°C/min) minimize particle agglomeration, yielding dispersed nanoparticles with improved charge carrier mobility.

Precipitation Methods

Precipitation is favored for industrial-scale production due to its simplicity and low cost.

pH-Controlled Precipitation

Bi(NO₃)₃ and NH₄VO₃ are mixed in aqueous solution, followed by pH adjustment to 7–9 using NH₄OH. The precipitate is filtered, washed, and calcined at 450°C. This method produces tetragonal BiVO₄ with larger crystallites (50–100 nm) and lower photocatalytic activity compared to hydrothermal samples.

Co-Precipitation with Dopants

Vanadium doping into Bi₂O₃ matrices enhances electrochemical CO₂ reduction. A one-step hydrothermal co-precipitation of Bi³⁺ and V⁵⁺ at pH 10 yields V-doped Bi₂O₃/BiVO₄ composites with 94.2% formate selectivity.

Comparative Analysis of Synthesis Methods

MB degradation conditions : 10 mg/L methylene blue, visible light (λ > 400 nm), 5 hours.

Post-Synthesis Modifications

Doping

V doping into BiVO₄ reduces charge recombination rates. For example, 2 at.% V doping increases photocurrent density from 1.5 to 3.8 mA/cm² at 1.23 V vs RHE.

化学反応の分析

Photocatalytic Oxidation Reactions

BiVO₄ exhibits robust visible-light-driven photocatalytic activity, particularly in degrading organic pollutants. A molecular bismuth vanadium oxide cluster (H₃[{Bi(dmso)₃}₄V₁₃O₄₀]) demonstrated high efficiency in photooxidizing indigo, a model pollutant .

Key Findings:

-

Turnover Numbers (TON): >1,200 under both aerobic and anaerobic conditions .

-

Quantum Efficiency: ~15% at 400–450 nm, dropping to 5% at 560 nm .

-

Mechanism: Hydroxyl radicals (·OH) are primary reactive intermediates, generated via visible-light excitation of BiVO₄’s ligand-to-metal charge-transfer (LMCT) bands .

| Parameter | Anaerobic Conditions | Aerobic Conditions |

|---|---|---|

| Turnover Frequency (TOF) | 3.44 min⁻¹ | 3.01 min⁻¹ |

| Degradation Rate (Indigo) | 98% in 6 hours | 95% in 6 hours |

Photocorrosion and Degradation Reactions

BiVO₄ undergoes photocorrosion under operational conditions, releasing bismuth (Bi³⁺) and vanadium (V⁵⁺) ions. Dissolution rates depend on pH and light exposure :

Dissolution Rates (ICP-MS Data):

| Condition | Bi Dissolution Rate (nm/min) | V Dissolution Rate (nm/min) |

|---|---|---|

| pH 6.8 (1 M phosphate) | 0.125 | 0.098 |

| pH 12.3 (1 M phosphate) | 0.710 | 0.540 |

| Dark, pH 6.8 | 0.002 | 0.001 |

Mechanism:

-

Acidic Conditions: Preferential leaching of vanadium due to proton-assisted dissolution .

-

Alkaline Conditions: Accelerated Bi³⁺ dissolution via hydroxide complexation .

Reduction Reactions

BiVO₄ participates in reductive processes, such as hydrogen peroxide (H₂O₂) activation for pollutant degradation. The compound’s mixed valency (V⁴⁺/V⁵⁺) facilitates electron transfer .

Example Reaction:

Applications:

-

Degradation of volatile organic compounds (VOCs) like formaldehyde.

-

Antibacterial activity against Fusarium oxysporum and Thanatephorus cucumeris via ROS generation .

Stability in Reactive Environments

BiVO₄’s stability under oxidative and reductive conditions is critical for its applications. XPS and RBS analyses reveal:

-

Surface Composition: Vanadium depletion occurs in aqueous environments, forming Bi-rich surfaces .

-

Bulk Integrity: Stoichiometric Bi:V ratio (1:1) is maintained in the bulk, even after prolonged irradiation .

Comparative Reactivity with Similar Compounds

BiVO₄ outperforms other bismuth-based oxides in visible-light activity due to its narrow bandgap (~2.4 eV) :

| Compound | Bandgap (eV) | Photocatalytic Efficiency (vs. BiVO₄) |

|---|---|---|

| Bi₂WO₆ | 2.8 | 40% Lower |

| Bi₂MoO₆ | 2.7 | 35% Lower |

| TiO₂ | 3.2 | 70% Lower |

科学的研究の応用

Environmental Remediation

Bismuth vanadium tetraoxide is primarily recognized for its photocatalytic capabilities, making it a valuable material for environmental applications.

- Photocatalytic Activity : Under visible light irradiation, BiVO₄ effectively degrades organic pollutants, including dyes and volatile organic compounds (VOCs) in both air and water.

Case Study: Photocatalytic Degradation of Dyes

A study demonstrated the effectiveness of BiVO₄ in degrading methyl orange dye under visible light. The degradation efficiency was measured over time:

| Time (hours) | Degradation Efficiency (%) |

|---|---|

| 0 | 0 |

| 1 | 35 |

| 2 | 70 |

| 4 | 95 |

This indicates that BiVO₄ can serve as a potent agent for wastewater treatment.

Biomedical Applications

Recent research has explored the potential of this compound nanoparticles in various biomedical applications.

- Antimicrobial Activity : Studies have shown that BiVO₄ exhibits significant antibacterial properties against pathogens such as E. coli and Fusarium oxysporum, suggesting its potential use as a natural pesticide in agriculture.

Case Study: Antibacterial Efficacy

In laboratory tests, BiVO₄ nanoparticles were applied to crops affected by common pathogens. The results indicated a substantial reduction in pathogen growth:

| Pathogen | Control Growth (mm) | BiVO₄ Treatment Growth (mm) |

|---|---|---|

| E. coli | 20 | 5 |

| Fusarium oxysporum | 25 | 7 |

This highlights the compound's potential as an eco-friendly alternative to synthetic pesticides.

Energy Storage Applications

This compound is being investigated for its role in energy storage technologies, particularly in batteries and supercapacitors.

- Battery Applications : Research indicates that BiVO₄ can enhance the performance of lithium-ion batteries due to its electrochemical properties.

Data Table: Electrochemical Performance

A comparative analysis of BiVO₄-based batteries versus traditional materials shows promising results:

| Material | Charge Capacity (mAh/g) | Cycle Stability (%) |

|---|---|---|

| BiVO₄ | 150 | 85 |

| Traditional Material | 120 | 75 |

This suggests that BiVO₄ could significantly improve battery efficiency and longevity.

Agricultural Applications

This compound has been studied for its effects on plant growth and development.

- Plant Growth Promotion : Research conducted on Arabidopsis thaliana showed that BiVO₄ enhances root development and overall plant health.

Case Study: Impact on Arabidopsis thaliana

An experiment involving varying concentrations of BiVO₄ yielded the following results:

| Parameter | Control Group | BV Treatment Group |

|---|---|---|

| Taproot Length (cm) | 5.0 | 7.2 |

| Lateral Roots (number) | 5 | 9 |

| Stomatal Size (µm) | 15 | 22 |

These findings indicate that BiVO₄ not only promotes growth but also enhances the physiological responses of plants to environmental stressors.

作用機序

The photocatalytic activity of bismuth vanadium oxide is primarily due to its ability to generate electron-hole pairs under visible light irradiation. These electron-hole pairs can then participate in redox reactions, leading to the degradation of organic pollutants. The mechanism involves the absorption of photons, which excites electrons from the valence band to the conduction band, leaving behind holes in the valence band. These electrons and holes can then react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂•−), which are responsible for the oxidation of pollutants .

類似化合物との比較

Table 1: Photocatalytic Efficiency of BiVO₄ and Comparable Oxides

BiVO₄ outperforms Fe₂O₃ in visible-light utilization due to its narrower bandgap and superior charge separation . However, its efficiency is hindered by poor electron mobility, which is mitigated by compositing with MnOx (86.6% activity enhancement) .

Catalytic Activity in Oxidative Dehydrogenation

Table 2: Catalytic Conversion Rates in Oxidative Dehydrogenation

| Catalyst | Reaction Temperature (°C) | 1-Butene to 1,3-Butadiene Conversion | Oxygen Mobility (Relative) |

|---|---|---|---|

| BiVO₄-based oxides | 350 | 72% | High |

| Bi₂MoO₆ | 350 | <60% | Moderate |

Vanadium-doped BiVO₄ exhibits enhanced oxygen mobility compared to Bi₂MoO₆, enabling higher conversion rates in dehydrogenation reactions .

Table 3: Toxicity Profiles of Vanadium-Containing Compounds

BiVO₄ is safer than other vanadium oxides (e.g., V₂O₅, V₂O₄), which exhibit genotoxicity and reprotoxic effects . However, BiVO₄ aerosols (<20 µm) require handling precautions to prevent pulmonary irritation .

Structural and Magnetic Properties

This highlights vanadium’s role in tuning magnetic behavior, though BiVO₄’s primary applications remain non-magnetic.

Q & A

Q. What are the fundamental structural and optical properties of BiVO₄, and how do they influence its photocatalytic activity?

BiVO₄ exhibits a monoclinic scheelite structure with a bandgap of ~2.4 eV, enabling visible-light absorption. Its optical properties, including charge carrier mobility and recombination rates, are critical for photocatalytic efficiency. Structural characterization via X-ray diffraction (XRD) and Raman spectroscopy is essential to confirm phase purity, while UV-Vis diffuse reflectance spectroscopy quantifies light absorption .

Q. What synthesis methods are commonly used to prepare phase-pure BiVO₄, and how do process parameters affect crystallinity?

Common methods include hydrothermal synthesis, sol-gel processes, and solid-state reactions. Hydrothermal synthesis at 150–200°C with pH control (e.g., nitric acid) yields high-purity monoclinic BiVO₄. Parameters like precursor molar ratios (Bi:V), reaction time, and calcination temperature (e.g., 450–500°C) directly impact crystallinity and defect density, which are validated via XRD and scanning electron microscopy (SEM) .

Q. How is BiVO₄ characterized for photocatalytic performance, and what standard protocols ensure reproducibility?

Photocatalytic activity is assessed using dye degradation (e.g., methylene blue) under visible light, with kinetic analysis (pseudo-first-order models). Standard protocols include light intensity calibration (e.g., 100 mW/cm²), controlled reactor setups, and quantification via UV-Vis spectroscopy. Electrochemical impedance spectroscopy (EIS) and Mott-Schottky analysis further evaluate charge transfer efficiency .

Advanced Research Questions

Q. How can heterojunction engineering enhance the charge separation efficiency of BiVO₄-based photocatalysts?

Constructing heterojunctions (e.g., BiVO₄/WO₃ or BiVO₄/g-C₃N₄) improves charge separation by aligning band structures. Methods like in-situ growth or layer-by-layer deposition optimize interfacial contact. Density functional theory (DFT) calculations predict band alignment, while transient absorption spectroscopy quantifies carrier lifetimes. For example, BiVO₄/WO₃ achieves a 29% IPCE under visible light, outperforming standalone BiVO₄ .

Q. What strategies address the recombination of photogenerated electron-hole pairs in BiVO₄?

Dopants (e.g., Mo, W) or co-catalysts (e.g., Co-Pi, FeOOH) introduce trap states or catalytic sites to suppress recombination. Advanced techniques like time-resolved photoluminescence (TRPL) and intensity-modulated photocurrent spectroscopy (IMPS) probe recombination dynamics. For instance, Mo doping reduces recombination rates by 40%, enhancing H₂O oxidation efficiency .

Q. How do researchers reconcile discrepancies in reported photocatalytic efficiencies of BiVO₄ across studies?

Variability arises from differences in synthesis conditions, light sources, and pollutant concentrations. Meta-analyses (e.g., using datasets from 322 studies) normalize data by activity per surface area or photon flux. Multivariate regression identifies dominant factors (e.g., crystallite size > dopant type) .

Interdisciplinary and Safety Considerations

Q. What safety protocols are recommended for handling BiVO₄ in nanomaterial form?

While BiVO₄ is less toxic than lead-based alternatives (e.g., lead sulfochromate yellow), nanoparticles require handling under fume hoods with PPE (gloves, N95 masks). Toxicity screening via Ames tests and ecotoxicity assays (e.g., Daphnia magna exposure) is advised. Unlike vanadium oxides (e.g., V₂O₅), BiVO₄ shows no significant DNA damage in human leukocytes .

Q. How does BiVO₄ compare to other semiconductors (e.g., TiO₂, Fe₂O₃) in photoelectrochemical water splitting?

BiVO₄ outperforms Fe₂O₃ in carrier lifetime (≈10 ns vs. 1 ps) but lags behind TiO₂ in stability. Benchmarking involves standardized metrics like incident photon-to-current efficiency (IPCE) and Faradaic efficiency. For example, BiVO₄ achieves 29% IPCE under visible light, while TiO₂ reaches 33% but only under UV .

Data-Driven Optimization

Q. What computational tools predict optimal doping elements for BiVO₄ in specific applications?

DFT-based software (VASP, Quantum ESPRESSO) models dopant effects on bandgap and carrier mobility. High-throughput screening (e.g., Materials Project databases) identifies candidates like Eu³⁺ for luminescence tuning or Co²⁺ for catalytic enhancement .

Q. How can machine learning accelerate the discovery of BiVO₄-based composites?

Neural networks trained on datasets (e.g., bandgap, surface area, dopant electronegativity) predict optimal composite formulations. For instance, random forest models prioritize Mo-doped BiVO₄/graphene oxide composites for CO₂ reduction, validated via experimental overpotentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。